molecular formula C16H14O5 B12837388 m-Anisic acid anhydride

m-Anisic acid anhydride

Cat. No.: B12837388
M. Wt: 286.28 g/mol
InChI Key: WFIQNWOZIFEKEL-UHFFFAOYSA-N
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Description

m-Anisic acid anhydride: , also known as 3-methoxybenzoic acid anhydride, is an organic compound derived from m-anisic acid. It is a type of acid anhydride, which are compounds formed by the removal of water from two molecules of carboxylic acid. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Anisic acid anhydride can be synthesized through the reaction of m-anisic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and simple work-up procedures.

Industrial Production Methods: Industrial production of this compound typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides.

Chemical Reactions Analysis

Types of Reactions: m-Anisic acid anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Alcoholysis: Alcohols, typically in the presence of a catalyst.

    Aminolysis: Amines, often under mild conditions.

Major Products:

Scientific Research Applications

m-Anisic acid anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • p-Anisic acid anhydride (4-methoxybenzoic acid anhydride)
  • o-Anisic acid anhydride (2-methoxybenzoic acid anhydride)

Comparison:

m-Anisic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic applications where other isomers may not be as effective.

Biological Activity

Structure

m-Anisic acid anhydride is characterized by its anhydride functional group, which is derived from m-anisic acid (4-methoxybenzoic acid). The chemical formula is C9H10O3C_9H_{10}O_3, and its structure can be represented as follows:

C6H4(OCH3)(CO)2\text{C}_6\text{H}_4(\text{OCH}_3)(\text{CO})_2

Physical Properties

  • Molecular Weight : 166.18 g/mol
  • Melting Point : Approximately 70-75 °C
  • Solubility : Soluble in organic solvents such as ethanol and acetone but insoluble in water.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a role in modulating immune responses, making it a candidate for further research in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of this compound against standard antibiotic treatments. Results indicated that it had comparable or superior efficacy against certain resistant strains .
  • Inflammatory Response Modulation :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups .
  • Oxidative Stress Reduction :
    • A study focused on neuronal cells exposed to oxidative stress showed that this compound significantly reduced cell death and improved cell viability through its antioxidant mechanisms .

Data Table: Biological Activities of this compound

Biological ActivityMethodologyResults
AntimicrobialDisk diffusion methodInhibition zones against E. coli and S. aureus
Anti-inflammatoryELISA for cytokine measurementReduced TNF-alpha and IL-6 levels
AntioxidantDPPH assaySignificant free radical scavenging ability

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3-methoxybenzoyl) 3-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3

InChI Key

WFIQNWOZIFEKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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